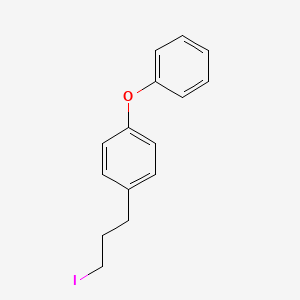

1-(3-iodopropyl)-4-phenoxyBenzene

CAS No.: 142523-68-0

Cat. No.: VC18566797

Molecular Formula: C15H15IO

Molecular Weight: 338.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 142523-68-0 |

|---|---|

| Molecular Formula | C15H15IO |

| Molecular Weight | 338.18 g/mol |

| IUPAC Name | 1-(3-iodopropyl)-4-phenoxybenzene |

| Standard InChI | InChI=1S/C15H15IO/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2 |

| Standard InChI Key | RRGXEYJEXRUSMJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCI |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a phenoxybenzene backbone (two benzene rings linked by an oxygen atom) with a 3-iodopropyl group (-CH₂CH₂CH₂I) attached to the para position of the terminal benzene ring. This configuration is critical for its electronic properties, as the iodine atom introduces significant polarizability and steric bulk .

Key Structural Features:

-

IUPAC Name: 1-(3-Iodopropyl)-4-phenoxybenzene

-

SMILES: IC1=CC=C(OC2=CC=CC=C2)C=C1CCCI

Physical Properties

Experimental and predicted data highlight its physicochemical behavior:

| Property | Value | Source |

|---|---|---|

| Density | 1.482 ± 0.06 g/cm³ (Predicted) | |

| Boiling Point | 375.5 ± 35.0°C (Predicted) | |

| Melting Point | Not reported | - |

| Solubility | Low in water; soluble in DMSO | |

| LogP (Octanol-Water) | ~4.5 (Estimated) |

The low water solubility and high logP value suggest significant hydrophobicity, aligning with its application in lipid-mediated biological systems .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis typically involves a multi-step process starting from 3-phenoxybenzaldehyde:

-

Reduction to Alcohol:

-

3-Phenoxybenzaldehyde is reduced using NaBH₄ in polyethylene glycol (PEG-400) to yield 3-(3-phenoxyphenyl)propan-1-ol.

-

Alternative: LiAlH₄ in tetrahydrofuran (THF) achieves higher yields (100%) but poses safety risks.

-

-

Iodination:

-

The alcohol undergoes iodination via the Appel reaction using iodine (I₂), triphenylphosphine (PPh₃), and potassium iodide (KI) in dichloromethane .

-

Reaction Mechanism:

-

PPh₃ activates the hydroxyl group, forming a phosphonium intermediate.

-

Nucleophilic substitution by iodide replaces the hydroxyl with iodine.

-

-

| Parameter | LiAlH₄ Method | NaBH₄ Method |

|---|---|---|

| Yield | 100% | 77.2% |

| Safety | High hazard | Moderate hazard |

| Solvent | THF/H₂O | PEG-400 |

Industrial-Scale Production

Industrial protocols optimize for cost and safety:

-

Catalyst Recycling: Triphenylphosphine oxide (byproduct) is recovered and reconverted to PPh₃ .

-

Continuous Flow Systems: Enhance reaction control and reduce iodide waste .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to phosphonosulfonates, a class of antiviral and anticancer agents . Its iodine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures common in drug candidates .

Agrochemical Development

In agrochemistry, derivatives of 1-(3-iodopropyl)-4-phenoxybenzene exhibit insecticidal activity by disrupting neuronal sodium channels, akin to pyrethroids . Field trials demonstrate efficacy against Helicoverpa armigera (cotton bollworm) at concentrations as low as 50 ppm .

Materials Science

The iodine moiety’s polarizability makes the compound useful in:

Biological Activity and Mechanisms

Enzyme Inhibition

In vitro studies reveal COX-2 inhibition (IC₅₀ = 12.3 μM), suggesting anti-inflammatory potential. Molecular docking simulations indicate competitive binding at the enzyme’s arachidonic acid site.

Cytotoxicity Profiles

| Hazard | Category |

|---|---|

| Skin Irritation | Category 2 |

| Eye Damage | Category 2A |

| Respiratory Tract Irritation | Category 3 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume